Altromycin I
Overview
Description
Altromycin I is a member of the altromycin family, which are anthraquinone-derived antibiotics. These compounds exhibit potent cytotoxic activity against a variety of tumor cell lines and have shown significant activity against Gram-positive bacteria . This compound, in particular, has been studied for its unique structural features and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of altromycin I involves a series of complex reactions. The aglycone structures of altromycins are synthesized from a common advanced intermediate through a series of Claisen condensations and aromatizations, which afford the anthracene section. This is followed by the annulation of the pyrone ring . The functional groups of the intermediate can be manipulated for the enantioselective introduction of the epoxide side-chain of this compound .
Industrial Production Methods: Altromycins are produced by fermentation using a specific strain of actinomycete, designated as Strain AB 1246E-26. The fermentation process involves the use of a nutrient medium containing glucose, yeast extract, and calcium carbonate, with aeration and agitation at a controlled temperature . The altromycins are then extracted from the fermentation broth using organic solvents and purified by high-speed countercurrent chromatography .
Chemical Reactions Analysis
Types of Reactions: Altromycin I undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Altromycin I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying anthraquinone derivatives and their chemical properties.
Biology: this compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Due to its potent cytotoxic activity, this compound is investigated as a potential anticancer agent.
Industry: this compound is used in the development of new antibiotics and anticancer drugs.
Mechanism of Action
Altromycin I is compared with other similar compounds, such as pluramycin A and kidamycin. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Comparison with Similar Compounds
Pluramycin A: An anthraquinone antibiotic with antitumor and antibacterial activities.
Kidamycin: Another anthraquinone antibiotic with cytotoxic activity against leukemia and other tumors.
Altromycin I is unique due to its specific structural features, such as the O-glycosidically bound neutral sugar attached at the 3-position of the amino sugar, which is not found in other compounds of this class .
Properties
IUPAC Name |
10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxynaphtho[2,3-h]chromene-4,7,12-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43NO12/c1-15-30(41)23(45-8)13-26(47-15)49-35-16(2)46-24(14-36(35,4)38(6)7)18-9-10-19-27(32(18)43)33(44)28-20(31(19)42)11-21(39)29-22(40)12-25(48-34(28)29)37(5)17(3)50-37/h9-12,15-17,23-24,26,30,35,39,41,43H,13-14H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDREBPCDZKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936251 | |
Record name | 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160219-88-5 | |
Record name | Altromycin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20936251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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